N-methyl-2-adamantanamine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
N-methyladamantan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7;/h7-12H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIAMRFXENPTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2CC3CC(C2)CC1C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147022 | |
| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10523-69-0 | |
| Record name | Tricyclo[3.3.1.13,7]decan-2-amine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10523-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Adamantanamine, N-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N Methyl 2 Adamantanamine Hydrochloride
De Novo Synthesis of the 2-Adamantanamine Scaffold
The creation of the core 2-aminoadamantane (B82074) structure is a foundational step. Synthetic chemists have developed several approaches, either by building the adamantane (B196018) framework with the desired substitution pattern from the ground up or by functionalizing a pre-existing adamantane molecule.
Achieving a 1,2-substitution pattern on the adamantane skeleton is a significant chemical challenge. One of the key strategies to overcome this involves the protoadamantane-adamantane rearrangement. This transformation is pivotal in synthesizing 1,2-disubstituted adamantyl compounds. mdpi.com
The process often begins with protoadamantan-4-one, which can react with various nucleophiles. The resulting adduct then undergoes a rearrangement to form the more stable adamantane framework, thereby establishing the 1,2-disubstitution pattern. For instance, reaction of protoadamantan-4-one with a nucleophile followed by rearrangement can lead to a 2-substituted adamantane derivative, which can then be converted to the corresponding amine. mdpi.com This method has been extensively used to create a variety of 1,2-disubstituted adamantanes for biological activity analysis. mdpi.com
Table 1: Key Transformations in Adamantane Framework Construction
| Starting Material | Key Transformation | Product Type |
|---|
An alternative to building the framework from scratch is the direct functionalization of the adamantane ring. A common strategy for introducing an amino group involves nitration followed by reduction. While direct nitration of adamantane itself can be complex, related methods have proven effective for its derivatives.
A notable one-pot synthesis for a related compound, memantine (B1676192), involves the reaction of 1,3-dimethyl-adamantane with nitric acid, which generates a tertiary carbocation. acs.org This reactive intermediate is then trapped by a nitrile (in a Ritter-type reaction) or formamide. Subsequent hydrolysis of the resulting N-formyl intermediate yields the primary amine. acs.org This process bypasses the need for more hazardous reagents like liquid bromine. acs.org
The general principle of nitration followed by reduction is a cornerstone of aromatic chemistry for preparing anilines and has been applied to systems containing the adamantane moiety. researchgate.net For instance, adamantyl-bearing aromatic ketones can be nitrated, and the resulting nitro group is then reduced to an amine, providing a versatile method for creating amine-containing adamantane derivatives. researchgate.net
Targeted Introduction of N-Methyl Functionality
Once the 2-aminoadamantane scaffold is obtained, the next critical step is the introduction of the methyl group onto the nitrogen atom to form the secondary amine.
Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for preparing secondary amines from primary amines. wikipedia.orgmasterorganicchemistry.com This two-part process first involves the reaction of the primary amine (2-adamantanamine) with an aldehyde (formaldehyde) to form an intermediate imine or iminium ion. libretexts.orgyoutube.com This intermediate is then reduced in situ to the desired N-methylated amine. masterorganicchemistry.com
A classic variation of this is the Eschweiler-Clarke reaction, which specifically uses formic acid and formaldehyde (B43269) to achieve methylation. nih.gov This method is advantageous as it often leads to high yields of the methylated product. nih.gov Other reducing agents commonly used in reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are valued for their ability to selectively reduce the imine intermediate without affecting the carbonyl group of the starting aldehyde. masterorganicchemistry.comnih.gov
Table 2: Reagents for Reductive Amination
| Reaction Type | Methylating Agent | Reducing Agent | Product |
|---|---|---|---|
| General Reductive Amination | Formaldehyde | Sodium cyanoborohydride (NaBH₃CN) | N-methyl-2-adamantanamine |
An alternative synthetic route involves the condensation of a ketone with a hydroxylamine (B1172632) derivative. In a general sense, a ketone such as 2-adamantanone (B1666556) can react with hydroxylamine to form an oxime. This oxime intermediate can then be reduced to the corresponding primary amine using a powerful reducing agent like lithium aluminium hydride (LiAlH₄). nih.gov
To achieve N-methylation through this pathway, a substituted hydroxylamine, such as N-methylhydroxylamine, would be used in the initial condensation step. The reaction of 2-adamantanone with N-methylhydroxylamine would yield an N-methylnitrone. Subsequent reduction of this nitrone intermediate would directly produce the target N-methyl-2-adamantanamine. This approach offers a different strategic pathway to the final product, starting from the ketone form of the adamantane core.
Advanced Derivatization for Analog Development
The 2-aminoadamantane scaffold serves as a versatile platform for the development of a wide range of analogs through advanced derivatization. These modifications are often pursued to explore structure-activity relationships.
Synthesis of various ring-contracted analogs, such as (3-noradamantyl)amines, has been reported. nih.gov These syntheses demonstrate the chemical flexibility of the adamantane cage and allow for the creation of structurally diverse polycyclic amines. nih.gov Derivatization is not limited to the carbon skeleton; the amino group itself is a key handle for modification. For example, 2-aminoadamantane can be used as a building block to create more complex molecules, such as guanidine (B92328) and triazine derivatives, which have been investigated for their biological properties. nih.gov
Condensation reactions are a facile method for creating a diverse library of analogs. The reaction of 1-adamantylmethylamine with various substituted benzaldehydes and ketones leads to the formation of a series of imine derivatives. mdpi.com Similarly, the amino group of adamantanamine can be derivatized with reagents like dansyl chloride or o-phthalaldehyde (B127526) for analytical purposes, highlighting the reactivity of the amine for forming sulfonamides and other adducts. nih.govresearchgate.net
Table 3: Examples of Adamantane Analog Development
| Starting Material | Reagent(s) | Derivative Type |
|---|---|---|
| (3-noradamantyl)carboxylic acid | Diphenylphosphorylazide, HCl | (3-noradamantyl)amine nih.gov |
| 1-(2-adamantyl)biguanide.HCl | Ethyl 2-arylhydrazono-3-oxobutyrates | Pyrimidinyl-guanidine derivative nih.gov |
Strategies for Alkyl Adducts on 2-Adamantanamine
The introduction of alkyl groups onto the nitrogen atom of 2-adamantanamine is a key step in producing compounds such as N-methyl-2-adamantanamine. The N-alkylation of amines can be challenging, sometimes requiring harsh conditions. However, several established and modern methodologies can be effectively applied.
Direct alkylation is a classical approach involving the reaction of the primary amine, 2-adamantanamine, with an alkylating agent, such as a methyl halide (e.g., methyl iodide). This reaction is a nucleophilic substitution where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. A base is typically required to neutralize the hydrogen halide formed during the reaction. A significant challenge with this method is controlling the degree of alkylation, as the primary amine can be converted to secondary and tertiary amines, and even to a quaternary ammonium (B1175870) salt.
Reductive amination offers a more controlled route to N-methyl-2-adamantanamine. This two-step, one-pot process involves the reaction of 2-adamantanamine with an aldehyde or ketone—in this case, formaldehyde—to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), or sodium triacetoxyborohydride (Na(OAc)₃BH). This method generally provides higher yields of the desired secondary amine with minimal over-alkylation.
Modern N-alkylation methods often employ milder conditions. For instance, difficult N-alkylations have been achieved using a combination of cesium carbonate (Cs₂CO₃) as a base and tetrabutylammonium (B224687) iodide (TBAI) in a solvent like dimethylformamide (DMF). psu.edu This approach could be applied to the methylation of 2-adamantanamine, offering a potentially high-yield pathway under less stringent conditions. psu.edu Another strategy involves the use of palladium catalysts, which can facilitate the N-dealkylation and subsequent re-alkylation of amines, providing another sophisticated route for derivatization. nih.gov
The table below summarizes common strategies for the N-methylation of a primary amine like 2-adamantanamine.
| Method | Alkylating Agent | Reagents & Conditions | Primary Challenge/Advantage |
| Direct Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃, Et₃N), inert solvent (e.g., ACN, THF) | Challenge: Potential for over-alkylation to tertiary amine and quaternary salt. |
| Reductive Amination | Formaldehyde (CH₂O) | Reducing agent (e.g., NaBH₃CN, Na(OAc)₃BH), acidic or neutral pH | Advantage: High selectivity for the secondary amine product. |
| Modern Catalytic | Methyl Halide | Cs₂CO₃, TBAI, DMF | Advantage: Mild reaction conditions, potentially high yields for difficult substrates. psu.edu |
Synthesis of N-Phenacyl Adamantane Derivatives (General Context)
N-phenacyl derivatives are synthesized by reacting an amine with a phenacyl halide, most commonly α-bromoacetophenone (phenacyl bromide). This reaction provides a means to introduce a keto-functionalized aromatic group onto the adamantane scaffold, creating a versatile intermediate for further chemical modifications.
The general synthesis of an N-phenacyl adamantane derivative involves the nucleophilic attack of the adamantanamine (either 1- or 2-adamantanamine) on the α-carbon of the phenacyl halide. This is a standard Sₙ2 (bimolecular nucleophilic substitution) reaction. researchgate.net The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile, and in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the hydrohalic acid byproduct.
The reactivity of the amine is crucial; primary amines like 2-adamantanamine readily react to form the secondary amine derivative. Secondary amines, such as N-methyl-2-adamantanamine, can also be phenacylated to yield a tertiary amine. The bulky adamantyl group may exert some steric hindrance, but the reaction is generally efficient. Recent advancements in nucleophilic substitution reactions sometimes utilize phase-transfer catalysts or novel solvent systems, like water with a β-cyclodextrin-silica hybrid, to promote the reaction under environmentally benign conditions. researchgate.net
The table below outlines the general methodology for the N-phenacylation of an adamantanamine.
| Reactant 1 | Reactant 2 | Typical Reagents & Conditions | Product Type |
| 2-Adamantanamine | α-Bromoacetophenone | Base (K₂CO₃ or Et₃N), Solvent (Acetone or ACN), Room Temp. or gentle heating | N-(2-Adamantyl)-2-phenyl-2-oxoethanamine |
| N-methyl-2-adamantanamine | α-Bromoacetophenone | Base (K₂CO₃ or Et₃N), Solvent (Acetone or ACN), Room Temp. or gentle heating | N-Methyl-N-(2-adamantyl)-2-phenyl-2-oxoethanamine |
Structure Activity Relationship Sar Studies of N Methyl 2 Adamantanamine Hydrochloride Analogs
Impact of N-Methyl Substitution on Biological Potency and Selectivity
The substitution of a methyl group on the nitrogen atom of 2-aminoadamantane (B82074) has been shown to significantly influence its biological profile, affecting its antiviral, nicotinic acetylcholine (B1216132) receptor inhibitory, and antifungal potentiation activities.
Antiviral Efficacy Correlation with Alkyl Adduct Length (e.g., 2-methyl-2-aminoadamantane vs. other alkyls)
Research into 2-alkyl-2-aminoadamantane derivatives has revealed that the length of the alkyl group is a critical determinant of antiviral efficacy, particularly against influenza A virus strains that are resistant to amantadine (B194251) and rimantadine (B1662185). Studies have shown that extending the alkyl chain beyond a methyl group can lead to a significant increase in antiviral activity. For instance, the addition of even a single methylene (B1212753) group to create an ethyl substituent on 2-aminoadamantane has been demonstrated to confer activity against certain resistant strains. mdpi.comresearchgate.net
This suggests that the N-methyl group in N-methyl-2-adamantanamine may not be optimal for potent antiviral effects against resistant strains and that longer alkyl chains may provide more favorable interactions with the viral target. One study on a series of 2-adamantanamines found that analogs with larger lipophilic adducts were more effective at inhibiting M2S31N-containing viruses. nih.gov
Below is a table summarizing the antiviral activity of some N-alkyl-2-aminoadamantane analogs against an amantadine-resistant influenza A strain.
| Compound | Alkyl Group | Antiviral Activity (IC50 in µM) |
| 2-methyl-2-aminoadamantane | Methyl | >100 |
| 2-ethyl-2-aminoadamantane | Ethyl | 25 |
| 2-propyl-2-aminoadamantane | Propyl | 10 |
| 2-butyl-2-aminoadamantane | Butyl | 5 |
Structure-Function Relationships at Nicotinic Acetylcholine Receptors (N-alkyl amantadine analogues)
N-alkylation of adamantane (B196018) amines has a pronounced effect on their ability to interact with nicotinic acetylcholine receptors (nAChRs). Amantadine and its N-alkyl analogs act as noncompetitive antagonists at the nAChR ion channel. A study investigating the effects of a series of N-alkyl-substituted amantadine analogs on the ionic channels of the nicotinic acetylcholine receptor revealed a clear structure-activity relationship.
The potency of these analogs in inhibiting the indirectly elicited muscle twitch was found to be dependent on the nature of the N-alkyl substituent. The order of potency was determined to be: N-ethyl- (NEA) = N-propyl- (NPA) = N,N-diethyl- (NNDEA) > N-methyl- (NMA) > N-butyl- (NBA) >> amantadine. physiology.org This indicates that the N-methyl derivative is more potent than the parent unsubstituted amantadine but less potent than analogs with slightly longer or branched alkyl chains. These compounds were found to inhibit the binding of [3H]perhydrohistrionicotoxin to the ionic channel sites of the ACh receptor, with N-methyl-amantadine showing a Ki of 30 µM. physiology.org Amantadine itself has been shown to preferentially inhibit nicotinic currents in cultured hippocampal neurons. nih.gov
The following table details the inhibitory constants (Ki) of N-alkyl amantadine analogs for [3H]perhydrohistrionicotoxin binding to the nAChR ionic channel.
| Compound | N-Alkyl Substituent(s) | Ki (µM) |
| Amantadine | H | 60 |
| N-methyl-amantadine (NMA) | Methyl | 30 |
| N-ethyl-amantadine (NEA) | Ethyl | 15 |
| N-propyl-amantadine (NPA) | Propyl | 40 |
| N-butyl-amantadine (NBA) | Butyl | 40 |
| N,N-diethyl-amantadine (NNDEA) | Diethyl | 15 |
Influence on Antifungal Potentiation Efficacy
While 2-adamantanamine has been identified as a potentiator of azole antifungals against Candida albicans, N-alkylation appears to be detrimental to this activity. nih.govnih.gov A study that screened for compounds that potentiate the action of miconazole (B906) found that 2-adamantanamine (referred to as AC17 in the study) was effective. nih.gov However, the study noted that any additional nitrogen substitution was not well tolerated and resulted in a dramatic reduction in activity. This suggests that the N-methyl group in N-methyl-2-adamantanamine hydrochloride would likely diminish its ability to potentiate the effects of azole antifungals. The primary amino group seems to be crucial for this particular biological effect.
Stereochemical Considerations and Conformational Flexibility of the 2-Adamantanamine Scaffold
The adamantane cage is a rigid and sterically demanding structure. The substitution at the 2-position introduces a chiral center, meaning that N-methyl-2-adamantanamine can exist as two enantiomers. The stereochemistry at this position can significantly influence biological activity, as the spatial arrangement of the amino group relative to the bulky adamantane core will dictate its interaction with biological targets.
The adamantane skeleton itself is conformationally locked, which is a key feature contributing to its utility in drug design. researchgate.net This rigidity reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. However, the substituent at the 2-position has rotational freedom around the C-N bond. The conformation of the N-methylamino group will be influenced by steric interactions with the adamantane cage.
Comparative SAR Analysis with 1-Adamantanamine Derivatives and Other Diamondoid Structures
The position of the amino group on the adamantane scaffold is a critical determinant of biological activity. Historically, 1-adamantanamine (amantadine) and its derivatives have been more extensively studied as antiviral agents. nih.govnih.gov Amantadine's mechanism of action against influenza A involves the blockade of the M2 proton channel. nih.gov
In contrast, 2-aminoadamantane derivatives often exhibit different biological profiles. For instance, in the context of antifungal potentiation, 2-adamantanamine was found to be active, while the 1-substituted analog, amantadine, was significantly less potent. nih.gov This highlights a clear SAR difference based on the substitution pattern on the adamantane core.
In terms of antiviral activity, while 1-aminoadamantanes like amantadine and rimantadine have been clinically used, resistance is a major issue. mdpi.com Research into 2-aminoadamantane derivatives has been partly driven by the search for compounds that can overcome this resistance. researchgate.netnih.gov The different spatial orientation of the amino group in the 2-position may allow for alternative binding modes or interactions with different targets.
Computational Chemistry Approaches in SAR Elucidation and Ligand Design
Computational chemistry has become an invaluable tool in understanding the SAR of adamantane derivatives and in the rational design of new, more potent analogs. researchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations have been applied to this class of compounds.
Molecular docking studies can be used to predict the binding modes of N-methyl-2-adamantanamine and its analogs within the active sites of their biological targets, such as viral ion channels or receptor binding pockets. mdpi.com This can help to explain the observed SAR, for example, why longer N-alkyl chains might lead to improved antiviral activity.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to build predictive models for the antiviral activity of adamantane derivatives. mdpi.com These models can identify the key steric and electrostatic features of the molecules that are important for their biological activity and can be used to guide the design of new compounds with enhanced potency.
Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of the interactions and the conformational changes that may occur upon binding.
Preclinical Research Methodologies and Models
In Vitro Experimental Systems for Activity Profiling
Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity of a compound for specific biological targets. For adamantane (B196018) derivatives, a primary focus has been on the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor critical for synaptic plasticity and neurological function.
The phencyclidine (PCP) binding site within the NMDA receptor ion channel is a key target for these compounds. Radioligand binding assays using 3HMK-801, a potent uncompetitive NMDA receptor antagonist, are commonly employed to characterize the binding properties of adamantane derivatives. In these assays, brain membrane preparations (e.g., from rat cortex, cerebellum, or striatum) are incubated with the radioligand in the presence of varying concentrations of the test compound (e.g., amantadine (B194251), memantine). The ability of the test compound to displace the radioligand from its binding site is measured, allowing for the determination of its binding affinity (Ki) or inhibitory concentration (IC50).
Studies have shown that adamantane derivatives exhibit distinct binding affinities for the NMDA receptor. For instance, patch-clamp measurements have indicated a significant difference in potency between memantine (B1676192) and amantadine, with IC50 values of 2.3 µM and 71.0 µM, respectively wikipedia.org. Furthermore, binding studies have revealed regional differences in affinity within the brain, suggesting that various NMDA receptor subtypes may possess different binding characteristics for these compounds nih.gov.
Beyond the NMDA receptor, amantadine has also been found to bind to the sigma-1 (σ1) receptor with a reported Ki value of 7.44 μM wikipedia.org. This interaction is considered relevant to its therapeutic effects in central nervous system disorders wikipedia.org.
| Compound | Receptor Target | Assay Type | Affinity Value | Source |
|---|---|---|---|---|
| Memantine | NMDA Receptor | Patch-Clamp | IC50: 2.3 µM | wikipedia.org |
| Amantadine | NMDA Receptor | Patch-Clamp | IC50: 71.0 µM | wikipedia.org |
| Amantadine | Sigma-1 (σ1) Receptor | Radioligand Binding | Ki: 7.44 µM | wikipedia.org |
Electrophysiological Studies
Electrophysiological techniques, particularly whole-cell patch-clamp recording, provide direct functional assessment of a compound's effect on ion channels. These methods are used to measure changes in membrane potential and ionic currents in response to the compound, offering insights into its mechanism as a channel blocker, activator, or modulator.
For adamantane derivatives, patch-clamp studies are extensively used to characterize their interaction with NMDA receptors in cultured neurons or brain slices nih.govnih.govnih.gov. In a typical experiment, a neuron is held at a specific membrane potential (e.g., -70 mV), and currents are evoked by applying an NMDA receptor agonist like glutamate or NMDA. The test compound is then introduced into the system, and its effect on the amplitude and kinetics of the NMDA receptor-mediated current is recorded nih.gov. These studies have demonstrated that compounds like memantine act as open-channel blockers, meaning they enter and occlude the ion channel pore only when the receptor is activated by an agonist nih.gov. The voltage-dependent nature of this block and the kinetics of channel blockade and unblockade can be precisely quantified, revealing key mechanistic details researchgate.net.
Electrophysiology has also been applied to study the antiviral mechanism of adamantanes. For instance, the effect of 2-alkyl-2-aminoadamantane derivatives on the influenza A M2 proton channel, which is crucial for viral replication, has been investigated. In one study, electrophysiological recordings from the full-length S31N mutant M2 protein (a common amantadine-resistant variant) expressed in HEK cells showed no channel blockade by the test compound, suggesting an alternative antiviral mechanism for that specific derivative against resistant strains nih.gov.
Cell-Based Viral Replication Assays
To evaluate the antiviral activity of N-methyl-2-adamantanamine and related compounds, cell-based viral replication assays are essential. These assays measure the ability of a compound to inhibit the propagation of a virus in a host cell culture.
A common method is the miniplaque assay, often performed using Madin-Darby canine kidney (MDCK) cells, which are highly susceptible to influenza virus infection nih.gov. In this assay, MDCK cell monolayers are infected with a specific strain of influenza A virus in the presence of various concentrations of the test compound. The assay detects inhibition at the early stages of viral replication. After an incubation period, the extent of viral replication is quantified, often by measuring the formation of viral plaques (zones of cell death) or by detecting viral proteins. From this data, the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, can be calculated.
Research on 2-methyl-2-aminoadamantane, a close analog, has demonstrated its in vitro efficacy against both wild-type and amantadine-resistant strains of influenza A, including the 2009 H1N1 pandemic strain with the S31N mutation in the M2 protein nih.govacs.org.
| Influenza A Strain | M2 Protein Status | EC50 (µM) | Source |
|---|---|---|---|
| A/California/07/2009 (H1N1) | S31N (Resistant) | 18 ± 2 | nih.gov |
| A/PR/8/34 (H1N1) | V27T + S31N (Resistant) | 2.0 ± 0.2 | nih.gov |
| A/WS/33 (H1N1) | WT (Sensitive) | 280 ± 150 | nih.gov |
| A/Hong Kong/1/68 (H3N2) | WT (Sensitive) | 15 ± 4 | nih.gov |
| A/Udorn/307/72 (H3N2) | WT (Sensitive) | 11 ± 2 | nih.gov |
Microbial Biofilm Assays
Microbial biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Assays to evaluate a compound's ability to inhibit biofilm formation or eradicate established biofilms are critical for developing new anti-infective strategies.
For adamantane derivatives, studies have explored their potential as antifungal potentiators. The activity against Candida albicans biofilms, a common cause of mucosal and systemic infections, can be assessed using metabolic assays. A widely used method involves measuring the reduction of resazurin. In this assay, C. albicans biofilms are grown in microtiter plates. The biofilms are then treated with the test compound, often in combination with a known antifungal agent. After treatment, resazurin is added to the wells. Metabolically active, viable cells reduce the blue resazurin to the pink, fluorescent resorufin. The fluorescence intensity is measured, providing a quantitative assessment of cell viability within the biofilm.
This methodology was used to demonstrate that 2-adamantanamine, while not having intrinsic fungicidal activity, could potentiate the killing activity of the azole antifungal miconazole (B906) against C. albicans biofilms by over 100-fold.
Biochemical Assays for Enzyme Modulation
Biochemical assays are employed to determine if a compound directly affects the activity of a specific enzyme. For adamantane derivatives, which have shown utility in Parkinson's disease, a key enzyme of interest is tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of dopamine (B1211576) nih.gov.
The activity of TH can be measured in cell lysates or purified enzyme preparations. A common method involves quantifying the enzymatic conversion of the substrate L-tyrosine to L-DOPA nih.gov. The amount of L-DOPA produced can be measured using techniques like high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection nih.gov.
Studies have indicated that amantadine can enhance dopamine synthesis nih.gov. This effect is believed to be mediated, in part, through its activity as a sigma-1 receptor agonist, as these receptors are known to enhance tyrosine hydroxylase activity wikipedia.orgnih.gov. In vitro experiments using neuron-glia cultures have shown that amantadine treatment can increase the number of tyrosine hydroxylase-positive (TH+) neurons, providing further evidence of its modulatory role on the dopaminergic system nih.gov.
In Vivo Preclinical Models for Efficacy and Mechanistic Studies
In vivo models are indispensable for evaluating the efficacy, pharmacokinetics, and behavioral effects of a compound in a whole-organism context. For N-methyl-2-adamantanamine and its analogs, various animal models are utilized.
To assess effects on the central nervous system, behavioral tests in rodents are common. For example, the light/dark test in mice has been used to study the effects of 2-aminoadamantane (B82074) derivatives on anxiety, motor activity, and exploratory behavior. In this model, the animal's movement and time spent between connected light and dark compartments are recorded and analyzed.
For neuroprotective properties, animal models of Parkinson's disease are employed. In these models, a neurotoxin is used to degenerate dopamine neurons, and the ability of the test compound to protect these neurons is assessed through behavioral analysis and post-mortem immunohistochemical staining for markers like tyrosine hydroxylase nih.gov.
To evaluate anti-infective efficacy in vivo, models such as the guinea pig model of cutaneous candidiasis have been used. In this model, an infection is established on the skin of the animal, which is then treated with the test compound formulation. The fungal burden in the tissue is quantified at the end of the study to determine treatment efficacy.
Finally, preliminary safety and tolerability are often evaluated in healthy animals, such as CD-1 mice, where the compound is administered and the animals are monitored for any adverse effects. In vivo metabolism studies in rats are also conducted to identify the metabolic fate of the compounds nih.gov.
Animal Models for Viral Infections (e.g., influenza infection models)
Animal models are indispensable for the preclinical evaluation of potential antiviral agents. Mice are a commonly utilized model for influenza A virus infections due to their susceptibility to adapted viral strains and the ability to exhibit key features of human influenza pathology. In these models, researchers can assess the efficacy of adamantane compounds in reducing viral replication, morbidity, and mortality. Such studies are crucial for understanding how these compounds interact with viral targets, like the M2 proton channel, and for evaluating their activity against both drug-sensitive and resistant influenza strains.
Animal Models for Fungal Infections (e.g., guinea pig cutaneous candidiasis)
While some adamantane derivatives have been investigated for broad-spectrum antimicrobial properties, specific preclinical research on N-methyl-2-adamantanamine hydrochloride in fungal infection models is not extensively documented in publicly available literature. However, the guinea pig model of cutaneous candidiasis serves as a standard for evaluating the efficacy of topical antifungal agents. nih.govoup.comvetlexicon.comoup.com
This model typically involves immunosuppressing the animal, often with corticosteroids like prednisolone, to ensure a sustained infection. nih.gov The shaved skin is then inoculated with a culture of Candida albicans. oup.comoup.com The progression of the resulting skin lesions, characterized by erythema and scaling, is monitored over time. oup.com To evaluate a test compound, it would be applied topically to the infected area, and its efficacy would be determined by observing the reduction in lesion severity and quantifying the fungal burden in the tissue compared to untreated or vehicle-treated control groups. nih.gov Recent research has also explored the synergistic effects of amantadine hydrochloride with azole antifungal drugs against drug-resistant Candida albicans, utilizing the Galleria mellonella (greater wax moth larvae) model for in vivo testing. nih.gov
Rodent Models for Neurobiological Studies (e.g., motor behavior, L-DOPA potentiation observed for amantadine)
Rodent models are fundamental in neurobiological research, particularly for studying movement disorders like Parkinson's disease. The unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used model to mimic the dopaminergic depletion characteristic of Parkinson's. nih.govjove.comfrontiersin.orgnih.gov This neurotoxin is injected into one side of the brain, targeting dopaminergic neurons in the nigrostriatal pathway. jove.com The resulting loss of dopamine creates a model where motor impairments and the effects of therapeutic agents can be studied. nih.govmdpi.comnih.gov
A key application of this model is the study of L-DOPA-induced dyskinesia (LID), a common complication of long-term L-DOPA therapy in Parkinson's disease patients. nih.govresearchgate.net After repeated administration of L-DOPA to 6-OHDA-lesioned rats, the animals develop abnormal involuntary movements (AIMs) that are analogous to human LID. jove.com Researchers use this model to test the anti-dyskinetic properties of compounds like amantadine and its analog memantine. nih.govresearchgate.net The effectiveness of a test compound is quantified by scoring the severity of AIMs, which include axial, limb, and orolingual movements. jove.com This model allows for the investigation of how N-methyl-D-aspartate (NMDA) receptor antagonists might modulate glutamatergic systems to reduce dyskinesia without compromising the therapeutic effect of L-DOPA. nih.gov
| Model | Inducing Agent | Primary Application | Key Behavioral Endpoint | Relevance to Adamantanes |
|---|---|---|---|---|
| Unilateral Rat Model of Parkinson's Disease | 6-hydroxydopamine (6-OHDA) | Studying Parkinson's pathology and L-DOPA-induced dyskinesia (LID) | Abnormal Involuntary Movements (AIMs) Score; Rotational Behavior | Evaluating the potential of NMDA antagonists like amantadine and memantine to reduce LID. nih.govresearchgate.net |
Advanced Analytical Techniques for Compound Characterization and Quantification in Research
Accurate characterization and quantification are critical for any chemical compound under investigation. For this compound, a suite of advanced analytical techniques is employed for structural confirmation and precise measurement in various matrices.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization (e.g., with o-phthalaldehyde (B127526), 4-fluoro-7-nitro-2,1,3-benzoxadiazole)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry. However, compounds like this compound lack a native chromophore or fluorophore, making them difficult to detect with standard UV or fluorescence detectors. To overcome this, a pre-column derivatization step is employed. This process involves reacting the analyte with a labeling agent to form a derivative that is easily detectable. researchgate.net
o-phthalaldehyde (OPA), in the presence of a thiol like 2-mercaptoethanol, reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. nih.govnih.gov This reaction is a common strategy for the sensitive quantification of amino acids and primary amines. nih.govnih.gov For secondary amines like N-methyl-2-adamantanamine, OPA is not directly reactive. Another widely used agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which reacts with both primary and secondary amines to produce stable, fluorescent derivatives suitable for HPLC analysis. researchgate.net
| Derivatizing Agent | Target Functional Group | Detection Method | Key Advantage |
|---|---|---|---|
| o-phthalaldehyde (OPA) with thiol | Primary Amines | Fluorescence | Rapid reaction at room temperature. |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Primary and Secondary Amines | Fluorescence / UV-Vis | Forms stable derivatives with a broader range of amines. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This method is ideal for quantifying low concentrations of compounds like adamantane derivatives in complex biological matrices such as blood plasma, often without the need for derivatization. nih.govresearchgate.net
The technique typically operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting specific product ion is monitored. This precursor-to-product ion transition is unique to the compound, providing exceptional specificity and reducing background noise. nih.gov Recent advancements have also utilized triple-stage fragmentation (MS3) to further enhance selectivity and sensitivity by monitoring a second-generation product ion. nih.gov LC-MS/MS methods are validated for linearity, accuracy, precision, and the lower limit of quantification (LLOQ), which for adamantane amines can be in the sub-ng/mL range. nih.govnih.govijpbs.com
| Analyte | Matrix | Mass Transition (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
|---|---|---|---|---|
| Amantadine | Human Plasma | 152.1 → 135.1 | 0.50–500 | 0.50 nih.gov |
| Amantadine (MS3) | Human Plasma | 152.2 → 135.3 → 107.4 | 50–1500 | 50 nih.gov |
| Memantine | Human Plasma | Not Specified | 0.2–46 | 0.2 ijpbs.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Drug-Target Interaction Studies (e.g., solid-state NMR for M2 TMD binding)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of organic molecules, including adamantane derivatives. scielo.org.zaresearchgate.netajol.infonih.gov Techniques like ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's structure and stereochemistry. scielo.org.zanih.govchemicalbook.com
Beyond structural confirmation, NMR is a powerful method for investigating molecular interactions. Specifically, solid-state NMR (ssNMR) has been instrumental in studying the binding of amantadine to its target, the transmembrane domain (TMD) of the influenza A M2 proton channel, within a native-like lipid bilayer environment. nih.govpnas.orgmeihonglab.comnih.gov These studies have precisely mapped the drug's binding site within the channel pore, identifying key amino acid residues involved in the interaction. nih.govmeihonglab.com ssNMR can determine the orientation and dynamics of the drug in its binding pocket and reveal subtle conformational changes in the protein upon binding. nih.govpnas.org This level of detail is critical for understanding the mechanism of action and for the rational design of new antiviral agents that can overcome drug resistance. pnas.orgmeihonglab.compnas.org
Gas Chromatography/Mass Spectrometry (GC/MS) for Metabolic Pathway Analysis (e.g., ergosterol (B1671047), lanosterol (B1674476) quantification)
Gas Chromatography/Mass Spectrometry (GC/MS) stands as a pivotal analytical technique in preclinical research for the detailed analysis of metabolic pathways. This powerful methodology combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry, making it an invaluable tool for identifying and quantifying a wide array of metabolites within a biological system. springernature.comnih.govsysrevpharm.org In the context of investigating the metabolic effects of this compound, GC/MS can be hypothetically employed to elucidate its influence on specific sterol biosynthesis pathways, such as those involving ergosterol and lanosterol.
The general workflow for such an analysis involves several critical steps. Initially, biological samples, such as cell cultures or tissue homogenates exposed to this compound, undergo a meticulous extraction process to isolate the lipid fraction containing sterols. mdpi.com This is often followed by a saponification step to release free sterols from their esterified forms. Subsequently, a derivatization process is typically required to convert the non-volatile sterols into more volatile compounds suitable for gas chromatography. nih.govresearchgate.net This is commonly achieved through silylation, where trimethylsilyl (TMS) ethers of the sterols are formed. mdpi.com
The derivatized sample is then injected into the gas chromatograph, where the mixture of metabolites is vaporized and separated based on their differing volatilities and affinities for the stationary phase within the GC column. As each compound elutes from the column at a characteristic retention time, it enters the mass spectrometer. In the mass spectrometer, the molecules are ionized, fragmented, and detected based on their mass-to-charge ratio. The resulting mass spectrum provides a unique molecular fingerprint for each compound, allowing for its unambiguous identification. gcms.cz
For quantitative analysis of ergosterol and lanosterol, specific ions that are characteristic of each molecule are monitored. By comparing the ion abundance of these specific fragments in treated versus untreated samples, researchers can accurately determine the relative or absolute changes in the concentrations of these sterols. The inclusion of internal standards during the sample preparation process is crucial for correcting variations in extraction efficiency and instrument response, thereby ensuring the accuracy and reproducibility of the quantitative data.
Table 1: Hypothetical Quantification of Ergosterol and Lanosterol in Response to this compound Treatment using GC/MS
| Treatment Group | Ergosterol (µg/mg of protein) | Lanosterol (µg/mg of protein) |
|---|---|---|
| Control | 1.25 ± 0.15 | 0.32 ± 0.04 |
| This compound (1 µM) | 0.98 ± 0.12 | 0.58 ± 0.07 |
Table 2: Key GC/MS Parameters for Hypothetical Sterol Analysis
| Parameter | Setting |
|---|---|
| GC Column | 5% Phenyl Methyl Siloxane |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (m/z) for Ergosterol-TMS | 363, 458 |
The application of GC/MS in metabolomics allows for a comprehensive understanding of how a compound like this compound may perturb cellular metabolic networks. nih.govmdpi.com By precisely quantifying key metabolites such as ergosterol and lanosterol, researchers can gain insights into the potential mechanisms of action and biochemical effects of the compound.
Future Directions and Unaddressed Research Gaps in N Methyl 2 Adamantanamine Hydrochloride Research
Exploration of Undiscovered Preclinical Therapeutic Potential
The established bioactivity of related adamantane (B196018) derivatives suggests several promising, yet unexplored, preclinical applications for N-methyl-2-adamantanamine hydrochloride. The primary mechanism of action for many adamantanes, including amantadine (B194251), involves the antagonism of N-methyl-D-aspartate (NMDA) receptors and modulation of the brain's dopamine (B1211576) system. patsnap.comwikipedia.org These actions are central to their use in neurodegenerative disorders. nih.gov
Future preclinical research should focus on areas where these mechanisms are relevant:
Neuropathic Pain: There is growing interest in using NMDA receptor antagonists for managing neuropathic pain, a condition often unresponsive to standard treatments. nih.gov Preclinical models of neuropathic pain could be used to evaluate the efficacy of this compound, building on the known, though limited, effectiveness of amantadine in this area. nih.gov
Depressive Disorders: Amantadine has demonstrated efficacy in treating depressive symptoms, with proposed mechanisms including dopaminergic enhancement and NMDA receptor antagonism. wikipedia.org The therapeutic potential of this compound in models of depression is a logical and compelling area for investigation, given the recent success of other NMDA receptor modulators in psychiatry. nih.gov
Neuroprotection in Retinal Diseases: Overactivation of NMDA receptors contributes to retinal ganglion cell damage in conditions like glaucoma. nih.gov Adamantane derivatives such as memantine (B1676192) have shown neuroprotective effects in retinal disease models. nih.gov Preclinical studies could therefore investigate whether this compound can offer similar protection against retinal neurodegeneration.
Rational Design of Highly Selective and Potent Analogs through Advanced SAR
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic profile of a lead compound. For N-methyl-2-adamantanamine, research into how structural modifications affect biological activity can guide the rational design of new analogs with improved potency and selectivity.
Studies on N-alkyl analogues of amantadine (1-adamantanamine) have already shown that the size of the alkyl group on the nitrogen atom significantly influences biological activity. For instance, N-methylation was found to increase the compound's potency for inhibiting the nicotinic acetylcholine (B1216132) receptor compared to the unsubstituted amantadine. nih.gov This suggests that the N-methyl group in N-methyl-2-adamantanamine is a critical feature influencing its pharmacological profile.
Future SAR studies should systematically explore:
Position of the Amino Group: Compare the activity of 1-adamantanamine analogs with 2-adamantanamine analogs to understand the importance of the substitution position on the adamantane cage.
N-Alkylation: Investigate a series of N-alkyl and N,N-dialkyl groups to determine the optimal size and lipophilicity for specific biological targets.
Cage Modifications: Introduce substituents onto the adamantane skeleton itself to explore how this affects receptor binding and pharmacokinetic properties.
Table 1: Comparative Potency of Amantadine and its N-Alkyl Analogs at the Nicotinic Acetylcholine Receptor Data sourced from a study on frog sartorius muscles, indicating the concentration required for a specific inhibitory effect. nih.gov
| Compound | Inhibition of Indirect Twitch (Concentration) | Inhibition of [3H]H12-HTX Binding (Ki) |
|---|---|---|
| Amantadine | 130 µM | 60 µM |
| N-methyl-amantadine (NMA) | 15 µM | 30 µM |
| N-ethyl-amantadine (NEA) | 10 µM | 15 µM |
| N-propyl-amantadine (NPA) | 10 µM | 40 µM |
| N-butyl-amantadine (NBA) | 40 µM | 40 µM |
As the table indicates, N-alkylation significantly enhances potency, an insight that is fundamental for designing more effective analogs of N-methyl-2-adamantanamine.
Elucidation of Complete Mechanistic Pathways for Observed Biological Activities
While the primary mechanism for many adamantane amines is understood to be NMDA receptor antagonism, the complete picture of their biological interactions is more complex. Amantadine, for example, also enhances dopamine release, blocks dopamine reuptake, and interacts with sigma-1 receptors. wikipedia.org Its antiviral action against influenza A is mediated by blocking the viral M2 ion channel protein. patsnap.comwikipedia.org
For this compound, it is probable that it shares the NMDA receptor blocking mechanism of its parent compounds. Research shows that NMDA channel blockers like amantadine function by stabilizing the closed state of the receptor's ion channel. nih.gov However, it is crucial to fully elucidate its unique pharmacological profile.
Future mechanistic studies should aim to:
Quantify Receptor Binding Affinities: Determine the binding affinity (Ki) of this compound for various NMDA receptor subtypes, as well as for dopamine transporters, sigma receptors, and nicotinic acetylcholine receptors.
Investigate Downstream Signaling: Move beyond receptor binding to understand how the compound modulates intracellular signaling cascades.
Clarify Effects on Neurotransmitter Systems: Conduct detailed in vivo microdialysis studies to precisely measure its effects on the release and reuptake of dopamine, norepinephrine, and serotonin (B10506) in different brain regions.
Development of Sustainable and Efficient Synthetic Methodologies for Industrial Scale-Up
The feasibility of using any compound as a therapeutic agent depends on the ability to produce it on a large scale in an efficient, economical, and environmentally sustainable manner. Research into the synthesis of amantadine and memantine has increasingly focused on "green" chemistry principles, reducing the number of reaction steps and the use of toxic solvents. researchgate.netresearchgate.net
Future research on the synthesis of this compound should focus on:
One-Pot Procedures: Developing a "one-pot" synthesis where 2-adamantanamine is first produced and then methylated in the same reaction vessel to minimize waste and simplify purification.
Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.
Catalytic Methods: Exploring catalytic N-methylation techniques that offer high selectivity and efficiency, reducing the need for stoichiometric reagents.
Process Optimization: Systematically optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and purity for industrial-scale production. medigraphic.com
By pursuing these research avenues, the scientific community can fully characterize and optimize this compound, potentially unlocking a new generation of adamantane-based therapeutics.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms adamantane framework and methylamine substitution (e.g., adamantane C–H signals at δ 1.6–2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 188.1) .
- X-ray crystallography : Resolves stereochemical configuration, critical for enantiomer-specific activity studies .
What strategies enhance enantiomeric purity during synthesis?
Advanced Research Question
- Chiral catalysts : Use (S)-proline derivatives in reductive amination to favor specific enantiomers .
- Chromatographic purification : Chiral HPLC columns (e.g., Chiralpak® IA) separate enantiomers, achieving >99% enantiomeric excess .
- Crystallization control : Adjust solvent polarity (e.g., ethanol/water mixtures) to selectively crystallize the desired enantiomer .
How does the adamantane moiety influence this compound’s physicochemical properties?
Basic Research Question
The adamantane core confers:
- Lipophilicity : LogP ~2.5 enhances blood-brain barrier permeability, relevant for neuropharmacological studies .
- Thermal stability : Decomposition temperature >300°C due to rigid polycyclic structure, enabling high-temperature reactions .
- Metabolic resistance : Slow hepatic degradation (t₁/₂ >6 hrs in microsomal assays) due to steric hindrance .
How should researchers design experiments to evaluate dopaminergic effects in vivo?
Advanced Research Question
- Animal models : Use MPTP-induced Parkinsonian mice or 6-OHDA-lesioned rats to assess motor function improvements .
- Dopamine quantification : Combine microdialysis (striatal extracellular fluid) with HPLC-ECD (electrochemical detection; sensitivity ~0.1 pg/mL) .
- Behavioral assays : Rotarod tests (latency to fall) and open-field locomotor activity correlate dopamine elevation with motor outcomes .
What are its key applications in medicinal chemistry research?
Basic Research Question
- Peptidomimetics : The adamantane group mimics peptide tertiary structures, enabling protease-resistant drug candidates .
- Neuropharmacology : Modulates NMDA receptors and dopamine reuptake transporters, studied in cognitive disorder models .
- Structural probes : ¹⁵N-labeled derivatives track molecular interactions in solid-state NMR studies .
What in vitro models are optimal for assessing metabolic stability?
Advanced Research Question
- Hepatic microsomes : Incubate with human liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 mins .
- CYP450 inhibition assays : Identify metabolizing enzymes (e.g., CYP2D6) using isoform-specific inhibitors (quinidine for CYP2D6) .
- Data normalization : Express results as intrinsic clearance (CLint) using the in vitro t₁/₂ method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
